molecular formula C10H15N3O4S B1338987 N-(4-Aminobutyl)-2-nitrobenzenesulfonamide CAS No. 211512-13-9

N-(4-Aminobutyl)-2-nitrobenzenesulfonamide

Cat. No. B1338987
M. Wt: 273.31 g/mol
InChI Key: NEIRGPMZEKSCSV-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)-2-nitrobenzenesulfonamide is a chemical compound that belongs to the class of nitrobenzenesulfonamides. These compounds are known for their versatility in organic synthesis, particularly in the preparation and protection of amines. The presence of the nitro and sulfonamide groups in the molecule provides reactive sites for various chemical transformations, making it a valuable intermediate in synthetic chemistry.

Synthesis Analysis

The synthesis of nitrobenzenesulfonamides typically involves the reaction of primary amines with nitrobenzenesulfonyl chloride. This method has been demonstrated to yield N-alkylated sulfonamides in near quantitative yields through alkylation reactions such as the Mitsunobu reaction or conventional methods . The sulfonamide group serves as a protecting group for the amine, which can be deprotected under mild conditions to yield the free amine . Additionally, the introduction of the nitro group allows for further functionalization through reactions such as reductions and vicarious nucleophilic substitution .

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic properties of nitrobenzenesulfonamides have been studied using experimental techniques like FT-IR and FT-Raman, as well as computational methods such as density functional theory (DFT) . These studies provide insights into the molecular conformation and the effects of substituents on the characteristic vibrational bands of the benzene sulfonamide core. The optimized structures of these compounds have been compared with experimental values, showing good agreement .

Chemical Reactions Analysis

Nitrobenzenesulfonamides are highly reactive and can participate in a variety of chemical reactions. They have been used as protecting groups for amines in peptide synthesis, allowing for the selective activation and coupling of amino acids . The nitro group in these compounds can also be selectively reduced or participate in nucleophilic substitution reactions, which is useful for the functionalization of the aromatic ring . Furthermore, the sulfonamide group can be used to introduce different protecting groups such as Boc, Alloc, and Cbz, which are commonly used in the synthesis of primary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonamides are influenced by the presence of the nitro and sulfonamide groups. These compounds are typically crystalline solids that can be characterized by their melting points, solubility, and stability under various conditions. The nitro group is an electron-withdrawing group that affects the acidity of the amine and the reactivity of the aromatic ring. The sulfonamide group, on the other hand, is a good leaving group that facilitates nucleophilic substitution reactions .

Scientific Research Applications

Versatility in Amine Synthesis

N-(4-Aminobutyl)-2-nitrobenzenesulfonamide and related compounds demonstrate exceptional versatility in the synthesis of secondary amines. For instance, nitrobenzenesulfonamides, when prepared from primary amines, can undergo smooth alkylation, resulting in N-alkylated sulfonamides. This process is efficient, yielding near-quantitative outputs, and the sulfonamides can be readily deprotected, providing secondary amines with high yield (Fukuyama et al., 1995).

Application in Glycosylation

Amino-acid derived nitrobenzenesulfonamides, including N-(4-Aminobutyl)-2-nitrobenzenesulfonamide, have been successfully used in Mitsunobu glycosylation. This method involves condensing these compounds with acetylated glucose to create fully protected glucosylamines. These compounds, upon deprotection, rearrange to produce Amadori products, which are valuable in various synthetic applications (Turner et al., 1999).

Role in Solid-Phase Synthesis

In the field of combinatorial chemistry, polymer-supported benzenesulfonamides prepared from primary amines and nitrobenzenesulfonyl chloride have been crucial. They serve as key intermediates in various chemical transformations, enabling the synthesis of diverse privileged scaffolds (Fülöpová & Soural, 2015).

Contribution to Biofilm Inhibition and Cytotoxicity Studies

Some nitrobenzenesulfonamide derivatives, including those related to N-(4-Aminobutyl)-2-nitrobenzenesulfonamide, have shown promising results in inhibiting bacterial biofilms and demonstrating mild cytotoxicity. This application is particularly relevant in the context of bacterial resistance and the search for novel antimicrobial agents (Abbasi et al., 2020).

Use in Selective Acylation

N-(4-Aminobutyl)-2-nitrobenzenesulfonamide and its derivatives have been synthesized for the selective acylation of amines. This method allows for the selective protection of primary amines in the presence of secondary amines, contributing significantly to green chemistry practices due to the use of water as a solvent (Ebrahimi et al., 2015).

Future Directions

ABEI has been used in the development of chemiluminescence hydrogels, which mimic firefly bioluminescence in terms of intensity, duration time, and catalytic characteristic. These hydrogels have potential applications in cold light sources, bioassays, biosensors, and biological imaging .

properties

IUPAC Name

N-(4-aminobutyl)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15/h1-2,5-6,12H,3-4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIRGPMZEKSCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462394
Record name N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminobutyl)-2-nitrobenzenesulfonamide

CAS RN

211512-13-9
Record name N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Takamura, H Motose, T Otsu… - European Journal of …, 2020 - Wiley Online Library
Xylemin (6) and its designed structural analogues 18–23, N‐(4‐aminobutyl)alkylamines, were synthesized by 2‐nitrobenzenesulfonamide (Ns) strategy. Investigation of the improved …
D Pauli, S Bienz - Organic & biomolecular chemistry, 2015 - pubs.rsc.org
A recently introduced new SPS resin, possessing a 2-(ortho-nitrophenyl)ethanal linker, was used for the regioselective on-resin synthesis of N-mono-hydroxylated and N-mono-…
Number of citations: 6 0-pubs-rsc-org.brum.beds.ac.uk
O Ohno, T Chiba, S Todoroki, H Yoshimura… - Chemical …, 2011 - pubs.rsc.org
Novel sesquiterpene alkaloids, halichonines A (1), B (2), and C (3), were identified from the marine sponge Halichondria okadai Kadota. By spectroscopic analyses and synthesis, their …
Number of citations: 20 0-pubs-rsc-org.brum.beds.ac.uk

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